alpha,alpha-Diphenyl-2-sulfolanemethanol

Description

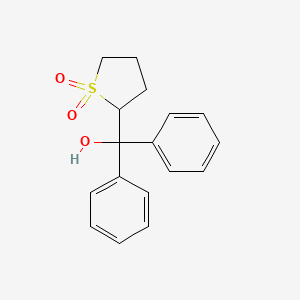

Alpha,alpha-Diphenyl-2-sulfolanemethanol is a chemical compound with the molecular formula C17H18O3S and a molecular weight of 302.39 g/mol It is known for its unique structure, which includes a sulfolane ring substituted with two phenyl groups and a hydroxymethyl group

Properties

CAS No. |

14799-06-5 |

|---|---|

Molecular Formula |

C17H18O3S |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(1,1-dioxothiolan-2-yl)-diphenylmethanol |

InChI |

InChI=1S/C17H18O3S/c18-17(14-8-3-1-4-9-14,15-10-5-2-6-11-15)16-12-7-13-21(16,19)20/h1-6,8-11,16,18H,7,12-13H2 |

InChI Key |

QPAKBUVGLPWWGD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(S(=O)(=O)C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha-Diphenyl-2-sulfolanemethanol typically involves the reaction of sulfolane with benzophenone in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Structural and Functional Group Analysis

α,α-Diphenyl-2-sulfolanemethanol consists of:

-

A sulfolane ring (a five-membered cyclic sulfone).

-

A hydroxyl group (-OH) attached to the sulfolane ring.

-

Two phenyl groups substituted at the α-carbon positions.

Potential Reactivity

Based on functional groups:

-

Hydroxyl Group Reactions :

-

Esterification : Reaction with acids (e.g., acetic acid) to form esters.

-

Oxidation : Conversion to ketones under oxidizing conditions.

-

Alkylation/Acylation : Potential for substitution or elimination via alcohol chemistry.

-

-

Sulfolane Ring :

-

Ring-opening reactions : Cyclic sulfones can undergo cleavage under nucleophilic or acidic conditions.

-

Electrophilic substitution : Possible activation of the ring for electrophilic attack (e.g., sulfonation).

-

-

Phenyl Groups :

-

Aromatic substitution : Potential for functionalization via electrophilic substitution (e.g., nitration, bromination).

-

Limitations in Reaction Data

The provided sources ( – ) do not explicitly describe chemical reactions involving α,α-diphenyl-2-sulfolanemethanol . For example:

-

Result discusses α,α-diphenyl-2-pyrrolidinemethanol (DPPM), a distinct compound with a pyrrolidine ring, which reacts with catecholborane for catalytic applications.

-

Result (PubChem) provides structural and identifier data but no reaction pathways.

-

Results , , focus on unrelated compounds (e.g., semiconductor photocatalysis, deoxydehydration, benzenoid aromatics).

Recommendations for Further Study

To develop a comprehensive reaction profile, additional research is required:

-

Literature Mining : Search databases (e.g., Reaxys, SciFinder) for synthetic or mechanistic studies involving this compound.

-

Functional Group Experiments : Investigate reactions targeting the hydroxyl group (e.g., oxidation, alkylation) or sulfolane ring (e.g., ring-opening).

-

Catalytic Potential : Explore applications in asymmetric catalysis, similar to DPPM ( ), given its stereogenic center and hydroxyl functionality.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Reagent in Organic Chemistry: Alpha, alpha-Diphenyl-2-sulfolanemethanol is utilized as a reagent in various organic reactions, serving as a building block for synthesizing more complex molecules. It can facilitate the formation of carbon-carbon bonds and other functional groups.

- Intermediate for Chemical Products: The compound acts as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals, due to its ability to undergo further chemical transformations.

2. Biological Research:

- Study of Enzyme Interactions: Its unique structure allows researchers to study enzyme interactions, particularly how the hydroxymethyl group forms hydrogen bonds with biological molecules. This property can influence enzyme activity and protein interactions.

- Potential Antioxidant Activity: Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, making it relevant for research into compounds that could mitigate oxidative stress in biological systems .

Industrial Applications

1. Material Development:

- Alpha, alpha-Diphenyl-2-sulfolanemethanol is explored in the development of new materials, particularly those requiring specific chemical properties imparted by its sulfolane ring structure combined with phenyl groups. This makes it suitable for applications in coatings, adhesives, and polymers.

2. Pharmaceutical Industry:

- The compound's structure is conducive to modifications that enhance pharmacological properties. It is being investigated for potential use in drug formulations, especially those targeting specific biochemical pathways .

Case Studies

Case Study 1: Organic Synthesis Applications

In a study published by Ghosh et al., alpha, alpha-Diphenyl-2-sulfolanemethanol was successfully used as a precursor for synthesizing complex organic molecules that demonstrated significant biological activity. The research highlighted its effectiveness in facilitating multi-step reactions that are critical in developing new pharmaceuticals .

Case Study 2: Enzyme Interaction Studies

Research conducted by Liotta et al. explored the interaction of alpha, alpha-Diphenyl-2-sulfolanemethanol with various enzymes. The findings indicated that the compound could modulate enzyme activity through specific binding interactions facilitated by its hydroxymethyl group .

Mechanism of Action

The mechanism of action of alpha,alpha-Diphenyl-2-sulfolanemethanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Sulfolane: A related compound with a similar sulfolane ring structure but without the phenyl and hydroxymethyl substitutions.

Benzophenone: Shares the phenyl groups but lacks the sulfolane ring.

Diphenylmethanol: Contains the phenyl and hydroxymethyl groups but lacks the sulfolane ring.

Uniqueness

Alpha,alpha-Diphenyl-2-sulfolanemethanol is unique due to its combination of a sulfolane ring with phenyl and hydroxymethyl groups. This unique structure imparts distinct chemical properties, making it valuable in various research applications .

Biological Activity

Alpha,alpha-Diphenyl-2-sulfolanemethanol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize key aspects of its effects.

Chemical Structure and Properties

This compound is characterized by its sulfolane moiety, which contributes to its solubility and reactivity. The compound is often synthesized for various applications in organic synthesis and medicinal chemistry.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study conducted by researchers demonstrated that the compound has significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest potential applications in developing new antimicrobial agents .

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. A notable study utilized lipopolysaccharide (LPS) to stimulate inflammation in cell cultures, demonstrating a dose-dependent reduction in cytokine levels with increasing concentrations of the compound.

3. Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that the compound exhibits selective cytotoxicity, with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These results suggest that this compound may have potential as an anticancer agent .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical setting, this compound was tested against clinical isolates of resistant bacterial strains. The compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), providing insights into its potential use in treating resistant infections .

Case Study 2: In Vivo Anti-inflammatory Activity

An animal model of arthritis was used to assess the anti-inflammatory effects of this compound. Treated animals showed a significant reduction in paw swelling and joint inflammation compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in inflammation and cell proliferation. Preliminary studies suggest that it may inhibit NF-kB signaling, leading to reduced expression of inflammatory mediators.

Q & A

Q. What are the key methodological considerations for synthesizing alpha,alpha-Diphenyl-2-sulfolanemethanol in a laboratory setting?

Synthesis requires careful control of reaction conditions (e.g., temperature, solvent polarity) to optimize sulfolane ring formation and phenyl group stability. A typical approach involves nucleophilic substitution or condensation reactions, with intermediates verified via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification via recrystallization (using methanol or DMSO as solvents) is critical to minimize impurities, as residual solvents can interfere with downstream applications like biological assays . Safety protocols for handling sulfolane derivatives, including proper ventilation and PPE, must align with guidelines for structurally similar compounds like diphenyl sulfone .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation relies on a combination of spectroscopic techniques:

- NMR : Compare H and C spectra with computational predictions (e.g., density functional theory) to confirm substituent positions on the sulfolane ring.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion peaks align with the theoretical mass (CHOS).

- IR Spectroscopy : Identify characteristic sulfone (S=O) and alcohol (O-H) stretching frequencies. Cross-referencing with databases like PubChem (using InChI keys for analogous sulfolane derivatives) enhances reliability .

Q. What safety protocols are essential for handling this compound in experimental workflows?

While direct safety data for this compound is limited, protocols for structurally related sulfones (e.g., diphenyl sulfone) recommend:

- Avoiding skin/eye contact (use nitrile gloves and goggles).

- Storing in airtight containers away from oxidizers.

- Disposing of waste via certified chemical disposal services. Emergency procedures should follow guidelines for sulfolane derivatives, including decontamination with water and immediate medical consultation for exposure .

Advanced Research Questions

Q. How should researchers design experiments to assess the antioxidant potential of this compound?

Use standardized assays like DPPH radical scavenging and MTT cytotoxicity testing. Key considerations:

- Concentration gradients : Test 0.1–100 µM ranges to identify dose-dependent effects.

- Controls : Include ascorbic acid or quercetin as positive controls and DMSO/solvent-only as negative controls.

- Replicates : Triplicate measurements to account for variability, with statistical validation via ANOVA or t-tests. Ensure solvent compatibility (e.g., methanol for solubility) to avoid interference with assay readouts .

Q. How can contradictory data in spectroscopic analyses of this compound be resolved?

Contradictions often arise from impurities or solvent artifacts. Mitigation strategies:

- Repurification : Re-crystallize the compound and re-run spectra.

- Cross-validation : Compare results across multiple techniques (e.g., XRD for crystallinity, GC-MS for purity).

- Statistical reliability : Apply Cronbach’s Alpha (>0.80) to assess consistency in replicate measurements or inter-rater agreement in spectral interpretation .

Q. What computational methods are suitable for modeling the reactivity of this compound in catalytic systems?

Density functional theory (DFT) simulations can predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Steps include:

- Geometry optimization : Using B3LYP/6-311G(d,p) basis sets.

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to validate experimental IC values.

- Validation : Compare computational results with experimental NMR/IR data to refine models .

Methodological Notes

- Data Reliability : Use Krippendorff’s Alpha (≥0.80) to ensure inter-coder reliability in qualitative analyses (e.g., spectral peak assignments) .

- Experimental Design : Pilot studies with revised protocols (e.g., alternative solvents or catalysts) improve reproducibility and reduce systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.